(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol
Description
(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol is a fluorinated tetrahydropyran derivative characterized by a hydroxylmethyl group at the 4-position and a fluorine atom in the cis-3 position of the six-membered oxygen-containing ring. This compound is of interest in medicinal chemistry due to the stereoelectronic effects of fluorine, which can modulate lipophilicity, metabolic stability, and binding affinity in drug candidates.
Properties
Molecular Formula |
C6H11FO2 |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
[(3R,4S)-3-fluorooxan-4-yl]methanol |
InChI |
InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
SPFZJBOFKUZIMQ-WDSKDSINSA-N |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1CO)F |
Canonical SMILES |
C1COCC(C1CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol typically involves the fluorination of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Fluorine Substitution: The cis-3-fluorine increases molecular weight by ~18 Da compared to non-fluorinated analogs.
- Stereochemistry : The cis configuration at the 3-position may enhance interactions with chiral binding pockets in enzymes or receptors compared to trans isomers or unsubstituted analogs.
Bioactivity and Pharmacokinetic Profiles
Key Observations:
- BBB Permeability: The cis-3-fluorine may enhance blood-brain barrier penetration compared to Tetrahydropyran-4-methanol due to increased lipophilicity, though this requires experimental validation.
- P-gp Substrate: Unlike (Tetrahydropyran-3-yl)methanol, the fluorinated derivative is predicted to evade P-glycoprotein efflux, improving bioavailability.
Research Implications and Limitations
- Gaps in Data: Direct experimental data for this compound (e.g., NMR, solubility) are unavailable in the provided evidence, necessitating reliance on extrapolation from analogs.
- Stereochemical Specificity : The cis configuration’s impact on bioactivity remains theoretical; enantioselective synthesis and testing are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
